4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O3S/c1-24(2)31(29,30)16-5-3-15(4-6-16)19(28)26-11-9-25(10-12-26)17-7-8-18(23-22-17)27-14-20-13-21-27/h3-8,13-14H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEODFVHKQLNOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide represents a novel class of sulfonamide derivatives with potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential as a lead compound for drug development.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes:
- A triazole ring known for its biological activity.
- A pyridazine moiety , which enhances interaction with biological targets.
- A piperazine carbonyl , contributing to its pharmacological properties.
- A benzenesulfonamide group , which is critical for its inhibitory effects on various enzymes.
Carbonic Anhydrase Inhibition
Recent studies have shown that derivatives of benzenesulfonamides exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly isoforms hCA I , hCA II , hCA IX , and hCA XII . The compound has demonstrated moderate to high potency against these isoforms, which are implicated in tumor progression and other pathological conditions. For instance:
- Inhibition constants () for selected derivatives ranged from 35.9 nM to 170.0 nM against hCA isoforms, indicating promising selectivity and potency .
Anticancer Activity
In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines:
- The compound exhibited selective cytotoxicity towards Hep3B (hepatocellular carcinoma) and A549 (lung carcinoma) cell lines. Notably, certain analogs demonstrated reduced toxicity towards normal cell lines, suggesting a favorable therapeutic index .
Case Studies
- Study on Selective Cytotoxicity :
-
Molecular Docking Studies :
- Molecular docking simulations revealed that the compound binds effectively within the active sites of target enzymes, facilitating interactions that enhance its inhibitory effects on carbonic anhydrases. This binding is crucial for understanding the structure-activity relationship (SAR) of these compounds .
Data Tables
| Compound | Target Isoform | (nM) | Cell Line Tested | IC50 (μM) |
|---|---|---|---|---|
| 7a | hCA I | 47.1 | Hep3B | 5.0 |
| 7d | hCA II | 35.9 | A549 | 3.5 |
| 7o | hCA IX | 170.0 | L929 | >10 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with key analogues, focusing on molecular features, bioactivity, and physicochemical properties.
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Functional Insights
- Triazole-Piperazine Synergy: The target compound’s triazole-piperazine motif aligns with ’s fluconazole derivatives, where piperazine side chains enhance antifungal potency by optimizing steric and electronic interactions with fungal cytochrome P450 enzymes .
- Sulfonamide Modifications : Unlike ’s sulfonamide derivatives (e.g., compound 11), which lack dimethyl groups, the N,N-dimethyl substitution in the target compound may reduce polarity, enhancing blood-brain barrier penetration or tissue distribution .
- Heterocyclic Diversity : The pyridazine core contrasts with quinazoline () or benzoxazin () scaffolds, which exhibit varied bioactivity profiles. For example, quinazoline-triazole hybrids show moderate antibacterial activity (50–70% inhibition at 50 µg/mL), while benzoxazin-piperazine derivatives may target bacterial gyrase .
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The dimethylbenzenesulfonamide group likely increases logP compared to unsubstituted sulfonamides (e.g., ’s compound 11, logP ~1.5), aligning with ’s observation that lipophilicity correlates with antifungal potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
